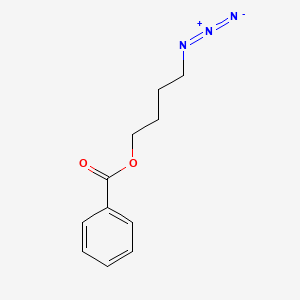

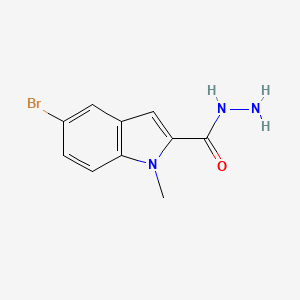

![molecular formula C11H11NO4 B1408402 4-{[4-(Hydroxymethyl)phenyl]amino}-4-oxobut-2-enoic acid CAS No. 1440537-87-0](/img/structure/B1408402.png)

4-{[4-(Hydroxymethyl)phenyl]amino}-4-oxobut-2-enoic acid

Descripción general

Descripción

“4-{[4-(Hydroxymethyl)phenyl]amino}-4-oxobut-2-enoic acid” is a chemical compound . It belongs to the categories of aliphatic compounds and derivatives, amides, benzyl alcohols, and carboxylic acid and impurities .

Molecular Structure Analysis

The molecular weight of “4-{[4-(Hydroxymethyl)phenyl]amino}-4-oxobut-2-enoic acid” is 221.21200561523438 . The InChI key is WZHNKWMVTJPCFI-WAYWQWQTSA-N .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-{[4-(Hydroxymethyl)phenyl]amino}-4-oxobut-2-enoic acid” include a molecular weight of 221.21200561523438 . It is soluble in common organic solvents including MeOH, EtOH, DMSO, acetone, and chloroform .Aplicaciones Científicas De Investigación

Antioxidant and Biological Activities

p-Coumaric acid and its derivatives, which share phenolic characteristics with the compound of interest, have been highlighted for their antioxidant, anti-cancer, antimicrobial, and other bioactivities. These compounds exist in both free and conjugated forms in plants and have been the subject of extensive research due to their significant biological activities. The conjugation of p-coumaric acid, for instance, is known to enhance its biological activities, although challenges such as low absorption rates remain. This suggests potential areas of research for related compounds, including 4-{[4-(Hydroxymethyl)phenyl]amino}-4-oxobut-2-enoic acid, in exploring their bioavailability and bioactivity mechanisms (Pei et al., 2016).

Photoprotective and Photochemical Properties

Studies on hydroxycinnamic acids, which share a core phenolic structure with the compound , reveal their importance in cosmetic and therapeutic formulations for skin protection. These studies focus on the antioxidant, anti-collagenase, anti-inflammatory, and UV protective effects of such compounds, providing a foundation for further research into similar compounds for cosmeceutical applications. The challenges related to the stability and bioavailability of these compounds in formulations highlight the need for innovative approaches, possibly including microencapsulation techniques for enhanced topical application and sustained release (Kornhauser et al., 2010).

Signal Transduction and Cell Differentiation

4-Hydroxy-2,3-nonenal (HNE), a product of lipid peroxidation with a functional aldehyde group, has been studied for its role in signal transduction and cell differentiation. This research provides a framework for investigating other biologically active compounds, including 4-{[4-(Hydroxymethyl)phenyl]amino}-4-oxobut-2-enoic acid, for their potential signaling roles in biological systems. Understanding the mechanisms by which these compounds influence cell function could open new avenues for therapeutic interventions in oxidative stress-related conditions and diseases (Dianzani et al., 1999).

Propiedades

IUPAC Name |

(Z)-4-[4-(hydroxymethyl)anilino]-4-oxobut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c13-7-8-1-3-9(4-2-8)12-10(14)5-6-11(15)16/h1-6,13H,7H2,(H,12,14)(H,15,16)/b6-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZHNKWMVTJPCFI-WAYWQWQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CO)NC(=O)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CO)NC(=O)/C=C\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[4-(Hydroxymethyl)phenyl]amino}-4-oxobut-2-enoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

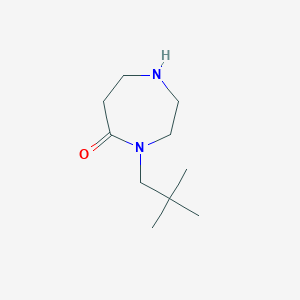

![[5-(3-Chlorophenyl)-pyridin-3-ylmethyl]-cyclopropylamine](/img/structure/B1408321.png)

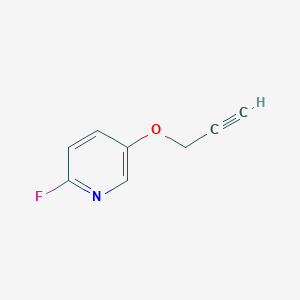

![1-[5-(5-Methylthiophen-2-yl)pyridin-3-yl]methanamine](/img/structure/B1408324.png)

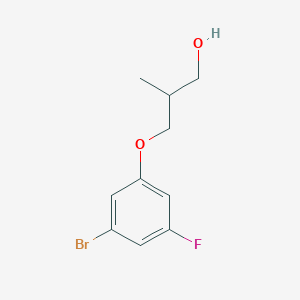

![1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-N-methyl-1H-pyrrole-2-sulfonamide](/img/structure/B1408331.png)

amine](/img/structure/B1408337.png)

![Ethyl({[5-(3-methylphenyl)pyridin-3-yl]methyl})amine](/img/structure/B1408338.png)

![Methyl 1-[(4-methylphenyl)methyl]-1,2,3,6-tetrahydropyridine-4-carboxylate](/img/structure/B1408342.png)